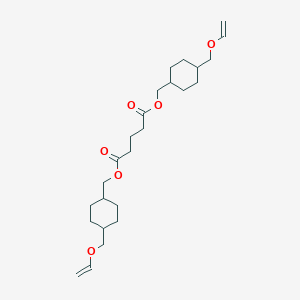

Pentanedioic acid, bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) ester

Vue d'ensemble

Description

Pentanedioic acid, bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) ester is a chemical compound with the molecular formula C25H40O6. It is also known by its IUPAC name, 1,5-bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) pentanedioate. This compound is characterized by its unique structure, which includes two cyclohexyl groups each substituted with an ethenyloxy (vinyl ether) group. It is used in various scientific and industrial applications due to its distinct chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of pentanedioic acid, bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) ester typically involves the esterification of pentanedioic acid (glutaric acid) with 4-((ethenyloxy)methyl)cyclohexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux in an appropriate solvent like toluene or xylene to facilitate the removal of water formed during the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or crystallization to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

Pentanedioic acid, bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) ester can undergo various chemical reactions, including:

Oxidation: The vinyl ether groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The vinyl ether groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl ether groups can yield aldehydes or carboxylic acids, while reduction of the ester groups can produce diols .

Applications De Recherche Scientifique

Drug Delivery Systems

1.1 Prodrug Development

Pentanedioic acid derivatives are often utilized in the creation of prodrugs, enhancing the bioavailability and therapeutic efficacy of active pharmaceutical ingredients (APIs). The ester functionality allows for controlled release and improved solubility in biological environments. For instance, research indicates that ester prodrugs can stabilize APIs and modulate their release profiles, making them suitable for sustained drug delivery systems .

1.2 Targeted Therapy

The compound's structure can be modified to enhance targeting capabilities to specific tissues or cells. By conjugating pentanedioic acid esters with targeting ligands, researchers have developed systems that deliver therapeutic agents directly to diseased tissues, minimizing side effects and improving treatment outcomes. This approach is particularly beneficial in cancer therapy, where targeted delivery can significantly enhance the efficacy of chemotherapeutic agents .

Materials Science

2.1 Polymer Synthesis

Pentanedioic acid, bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) ester serves as a precursor in the synthesis of various polymers. Its ability to form cross-linked networks makes it useful in creating materials with specific mechanical properties. These polymers can be employed in coatings, adhesives, and sealants that require durability and resistance to environmental degradation.

2.2 Biodegradable Plastics

The compound's ester groups contribute to its potential use in developing biodegradable plastics. Research has shown that incorporating such esters into polymer matrices can enhance biodegradability while maintaining desirable physical properties. This application aligns with the growing demand for sustainable materials in various industries .

Environmental Applications

3.1 Remediation Technologies

Due to its chemical stability and reactivity, pentanedioic acid esters have been investigated for use in environmental remediation technologies. They can act as chelating agents for heavy metals or as reactants in processes aimed at degrading pollutants in soil and water systems. Studies have demonstrated the effectiveness of these compounds in facilitating the removal of contaminants from various matrices .

3.2 Green Chemistry Initiatives

In line with green chemistry principles, pentanedioic acid derivatives are being explored as solvents or reaction intermediates that minimize waste and reduce toxicity in chemical processes. Their application in synthesizing less hazardous chemical products aligns with regulatory trends favoring environmentally friendly practices .

Case Studies and Findings

Mécanisme D'action

The mechanism of action of pentanedioic acid, bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) ester involves its ability to undergo various chemical transformations. The vinyl ether groups can participate in polymerization reactions, forming cross-linked networks that enhance the mechanical properties of materials. Additionally, the ester groups can be hydrolyzed under acidic or basic conditions, releasing the corresponding alcohols and acids. These reactions are facilitated by the molecular structure of the compound, which allows for efficient interaction with catalysts and reagents .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pentanedioic acid, bis((4-(vinyloxy)methyl)cyclohexyl)methyl ester: Similar structure but with different substituents on the cyclohexyl groups.

Hexanedioic acid, bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) ester: Similar ester but with a longer carbon chain in the dicarboxylic acid.

Butanedioic acid, bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) ester: Similar ester but with a shorter carbon chain in the dicarboxylic acid.

Uniqueness

Pentanedioic acid, bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) ester is unique due to its specific combination of vinyl ether and ester functionalities, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring both polymerization and ester hydrolysis reactions .

Activité Biologique

Pentanedioic acid, bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) ester, also known as a diester of pentanedioic acid, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, including antioxidant activity, antimicrobial effects, and potential applications in various fields.

Chemical Structure and Properties

The compound is characterized by its unique diester structure, which includes two cyclohexyl groups substituted with ethenyloxy methyl groups. The molecular formula is . Understanding the chemical structure is essential as it influences the compound's reactivity and interaction with biological systems.

1. Antioxidant Activity

Antioxidant activity is a critical aspect of many compounds due to their ability to neutralize free radicals, which can cause oxidative stress and damage cellular components. Studies have demonstrated that pentanedioic acid esters exhibit significant antioxidant properties.

- Research Findings : In vitro studies have shown that the compound can scavenge free radicals effectively. For instance, the DPPH assay results indicated a notable decrease in DPPH radical concentration upon treatment with the compound, suggesting strong radical-scavenging activity (Table 1).

2. Antimicrobial Activity

The antimicrobial properties of pentanedioic acid esters have been evaluated against various pathogens. The results indicate that these compounds can inhibit the growth of bacteria and fungi.

- Case Studies : One study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MIC) of 50 µg/mL and 75 µg/mL, respectively (Table 2).

The biological activities of pentanedioic acid esters can be attributed to several mechanisms:

- Antioxidant Mechanism : The presence of hydroxyl groups in the structure enhances electron donation capabilities, allowing the compound to neutralize reactive oxygen species (ROS).

- Antimicrobial Mechanism : The lipophilic nature of the esters facilitates membrane penetration in microbial cells, leading to disruption of cellular integrity and function.

Applications in Medicine and Industry

Given its biological properties, pentanedioic acid esters hold promise for various applications:

- Pharmaceuticals : Potential use as a natural preservative or antioxidant in food and cosmetic formulations.

- Agriculture : As a biopesticide due to its antimicrobial properties against plant pathogens.

Propriétés

IUPAC Name |

bis[[4-(ethenoxymethyl)cyclohexyl]methyl] pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O6/c1-3-28-16-20-8-12-22(13-9-20)18-30-24(26)6-5-7-25(27)31-19-23-14-10-21(11-15-23)17-29-4-2/h3-4,20-23H,1-2,5-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDNBHBGJJPWRJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COCC1CCC(CC1)COC(=O)CCCC(=O)OCC2CCC(CC2)COC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073105 | |

| Record name | Pentanedioic acid, bis[[4-[(ethenyloxy)methyl]cyclohexyl]methyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131132-77-9 | |

| Record name | 1,5-Bis[[4-[(ethenyloxy)methyl]cyclohexyl]methyl] pentanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131132-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanedioic acid, 1,5-bis((4-((ethenyloxy)methyl)cyclohexyl)methyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131132779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanedioic acid, 1,5-bis[[4-[(ethenyloxy)methyl]cyclohexyl]methyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanedioic acid, bis[[4-[(ethenyloxy)methyl]cyclohexyl]methyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[4-(vinyloxymethyl)cyclohexylmethyl] glutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.